3-(1-Methylcyclopropyl)-3-oxopropanenitrile

概述

描述

3-(1-Methylcyclopropyl)-3-oxopropanenitrile (CAS: 88485-78-3) is a nitrile-containing ketone with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol. This compound is characterized by a methyl-substituted cyclopropane ring fused to a β-ketonitrile group, making it a versatile building block in organic synthesis, particularly for pharmaceutical intermediates . It is stored under inert conditions (2–8°C) due to its reactivity and toxicity profile (H301: toxic if swallowed; H311: toxic in contact with skin; H331: toxic if inhaled) .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile typically involves the reaction of 1-methylcyclopropyl ketone with a suitable nitrile source under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the ketone, followed by the addition of a nitrile source like acetonitrile. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.

化学反应分析

Types of Reactions

3-(1-Methylcyclopropyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.

Substitution: The nitrile and ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines or secondary alcohols.

Substitution: Various substituted nitriles or ketones.

科学研究应用

3-(1-Methylcyclopropyl)-3-oxopropanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

作用机制

The mechanism of action of 3-(1-Methylcyclopropyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile and ketone groups can form covalent or non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The following table highlights key structural and functional differences between 3-(1-Methylcyclopropyl)-3-oxopropanenitrile and analogous nitrile/ketone-containing compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Substituent Features |

|---|---|---|---|---|---|

| This compound | C₇H₉NO | 123.15 | 88485-78-3 | β-ketonitrile, cyclopropane | Methylcyclopropyl group |

| 3-[3,4-Dimethyl-5-(3-nitrilopropanoyl)thieno[2,3-b]thiophen-2-yl]-3-oxopropanenitrile | C₁₅H₁₂N₂O₃S₂ | 340.45 | Not provided | β-ketonitrile, thienothiophene | Thieno[2,3-b]thiophene core, methyl |

| 2-(Cyanosulfanyl)-1-phenylethan-1-one | C₉H₇NOS | 177.23 | Not provided | α-ketonitrile, sulfanyl | Phenyl group, sulfur linkage |

| tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate | C₁₁H₁₇NO₃ | 211.26 | 1359655-71-2 | β-ketonitrile, azetidine | tert-butyl ester, azetidine ring |

Key Observations :

- Cyclopropane vs. Heterocyclic Cores: The methylcyclopropyl group in the target compound introduces ring strain, enhancing reactivity compared to sulfur-containing heterocycles (e.g., thienothiophene in ) or aromatic systems (e.g., phenyl in ) .

- Position of Nitrile Group: The β-ketonitrile in the target compound contrasts with α-ketonitriles (e.g., 2-(cyanosulfanyl)-1-phenylethan-1-one), which exhibit distinct electronic and steric properties .

Reactivity Comparison :

- The cyclopropane ring in the target compound may undergo ring-opening reactions under acidic or oxidative conditions, unlike the more stable thienothiophene or phenyl groups in analogs .

- The tert-butyl group in the azetidine derivative () provides steric protection, reducing unwanted side reactions compared to the less hindered methylcyclopropyl group .

生物活性

3-(1-Methylcyclopropyl)-3-oxopropanenitrile (CAS No. 88485-78-3) is an organic compound characterized by its unique structure, which includes a cyclopropyl group and a nitrile functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases and its role in modulating inflammatory responses.

Chemical Structure and Properties

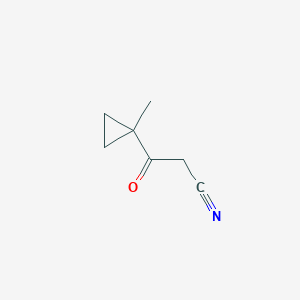

The compound's structure can be represented as follows:

The presence of the nitrile group (-C≡N) contributes to the compound's reactivity, while the methylcyclopropyl moiety may influence its interaction with biological targets.

Research indicates that this compound may act through several mechanisms:

- Inhibition of Kinases : The compound has been identified as a potential inhibitor of NEK7 kinase, which plays a role in cell cycle regulation and inflammation. Inhibiting this kinase could lead to reduced cell proliferation in certain cancer types and modulation of inflammatory pathways .

- Modulation of NLRP3 Inflammasome : It has been suggested that this compound can modulate the activity of the NLRP3 inflammasome, a critical component in the body’s immune response. This modulation can have implications for treating inflammatory diseases .

Anticancer Properties

Preliminary studies indicate that this compound exhibits anticancer properties by inhibiting pathways involved in tumor growth. For instance, its ability to inhibit NEK7 may contribute to its effectiveness against acute myelogenous leukemia (AML) by disrupting cancer cell cycle progression .

Anti-inflammatory Effects

The compound's interaction with the NLRP3 inflammasome suggests it may reduce inflammation, making it a candidate for treating conditions such as arthritis or other inflammatory disorders. The modulation of this pathway could lead to decreased production of pro-inflammatory cytokines .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound:

| Study Type | Findings |

|---|---|

| In vitro assays | Demonstrated significant inhibition of NEK7 kinase activity at micromolar concentrations. |

| Animal models | Showed reduced tumor growth in xenograft models when treated with the compound. |

| Cytokine assays | Reduced levels of IL-1β and IL-18 in treated macrophages, indicating anti-inflammatory effects. |

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, initial findings suggest favorable absorption characteristics, with potential for good bioavailability due to its small molecular size and lipophilicity.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-methylcyclopropyl)-3-oxopropanenitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via Knoevenagel condensation or nucleophilic substitution. For example, ethanol with piperidine as a catalyst at 0–5 °C for 2 hours is a common protocol for analogous β-ketonitriles . Temperature control (<10°C) minimizes side reactions like polymerization. Characterization via H/C NMR and LC-MS is critical to confirm purity, as residual solvents (e.g., ethanol) or unreacted cyclopropane derivatives may persist .

Q. How is this compound utilized as a building block in medicinal chemistry?

This nitrile serves as a precursor for spirocyclic and heterocyclic systems. For instance, it is incorporated into Janus kinase (JAK) inhibitors by coupling with pyrrolo[2,3-d]pyrimidine scaffolds. The methylcyclopropyl group enhances metabolic stability, while the oxopropanenitrile moiety enables regioselective modifications . Applications in kinase inhibitor design highlight its role in improving selectivity and potency against JAK1 isoforms .

Q. What spectroscopic techniques are essential for characterizing intermediates derived from this compound?

Key methods include:

- NMR : H NMR (δ 1.2–1.4 ppm for methylcyclopropyl protons; δ 3.5–4.0 ppm for nitrile-adjacent CH) .

- IR : Strong absorption at ~2250 cm (C≡N stretch) and ~1700 cm (ketone C=O) .

- LC-MS/MS : To detect degradation products (e.g., hydrolyzed nitrile to amides) .

Advanced Research Questions

Q. How can catalytic systems like MIL-125(Ti)-N(CH2_22PO3_33H2_22)2_22 enhance the synthesis of derivatives?

Metal-organic frameworks (MOFs) like MIL-125(Ti)-N(CHPOH) facilitate tandem reactions (e.g., Knoevenagel-cyclocondensation) by providing Brønsted acid sites and high surface area. In one study, this catalyst enabled a four-component reaction with phthalic anhydride, hydrazine, and aldehydes, achieving >85% yield for pyrazolo-phthalazine derivatives. The catalyst is reusable for ≥5 cycles without activity loss .

Q. What strategies resolve contradictions in biological activity data for JAK inhibitors incorporating this nitrile?

Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration) or stereochemical variations. For example, the (3S,4R)-stereoisomer of a JAK1 inhibitor showed 10-fold higher selectivity than its enantiomer. Computational docking (e.g., Glide SP scoring) and kinetic solubility assays (PBS pH 7.4) help rationalize structure-activity relationships .

Q. How does cocrystallization with 3,5-dimethylpyrazole improve purification of JAK inhibitor intermediates?

Cocrystallization reduces amorphous impurities and enhances crystallinity. For 3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile, cocrystals with 3,5-dimethylpyrazole form hydrogen bonds between the pyrazole N-H and ketone oxygen, enabling selective crystallization. XRPD and DSC confirm phase purity .

Q. What computational methods predict the reactivity of the nitrile group in aqueous vs. nonpolar environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model nitrile hydrolysis pathways. In aqueous media, the nitrile undergoes base-catalyzed hydration to amides (ΔG‡ ~25 kcal/mol), while in toluene, it remains stable. MD simulations (AMBER) further validate solvent accessibility effects on reaction rates .

Q. How are multicomponent reactions (MCRs) designed using this compound to access diverse heterocycles?

MCRs leverage the nitrile’s electrophilicity. For example, in a one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, the nitrile reacts with phthalic anhydride, hydrazine, and aldehydes via Knoevenagel adduct formation, followed by cyclocondensation. Acetic acid-functionalized imidazolium salts ([cmdmim]I) optimize yields (82–92%) by stabilizing intermediates .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for Derivatives

| Reaction Type | Catalyst/Reagent | Yield (%) | Reference |

|---|---|---|---|

| Knoevenagel | Piperidine/EtOH, 0–5°C | 70–85 | |

| Cocrystallization | 3,5-Dimethylpyrazole | >95 purity | |

| MCR (4-component) | [cmdmim]I, EtOH reflux | 82–92 |

Table 2. Spectral Data for Key Intermediates

| Functional Group | NMR Shift (δ, ppm) | IR (cm) |

|---|---|---|

| C≡N | - | 2240–2260 |

| Cyclopropane CH | 1.25 (s) | - |

| Ketone C=O | - | 1705–1720 |

属性

IUPAC Name |

3-(1-methylcyclopropyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-7(3-4-7)6(9)2-5-8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPAKADVCIANQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539182 | |

| Record name | 3-(1-Methylcyclopropyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88485-78-3 | |

| Record name | 3-(1-Methylcyclopropyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。